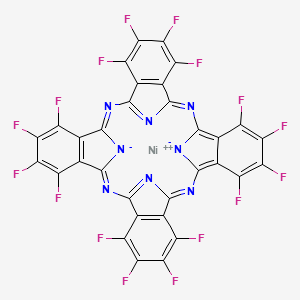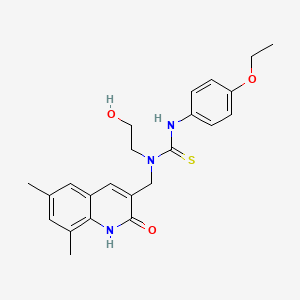
beta-Glucuronidase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Glucuronidase-IN-1 is a potent and selective inhibitor of the enzyme beta-glucuronidase. Beta-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of beta-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, such as heparan sulfate . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . Inhibitors of beta-glucuronidase, like this compound, are of significant interest due to their potential therapeutic applications in various diseases, including cancer and liver diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Glucuronidase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Key considerations in industrial production include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing large-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Beta-Glucuronidase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, nitrates, and sulfonates are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
科学的研究の応用
Beta-Glucuronidase-IN-1 has a wide range of scientific research applications, including:
作用機序
Beta-Glucuronidase-IN-1 exerts its effects by selectively inhibiting the enzyme beta-glucuronidase. The mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the hydrolysis of beta-D-glucuronic acid residues . Key molecular targets and pathways involved include:
類似化合物との比較
Beta-Glucuronidase-IN-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Beta-Glucuronidase-IN-2: Another inhibitor with a different core structure but similar inhibitory activity.
Beta-Glucuronidase-IN-3: A less potent inhibitor with a broader range of activity against other glycosidases.
Beta-Glucuronidase-IN-4: A compound with similar potency but different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.
特性
分子式 |
C23H27N3O3S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28) |
InChIキー |
PSKUPWXOVUAUJD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


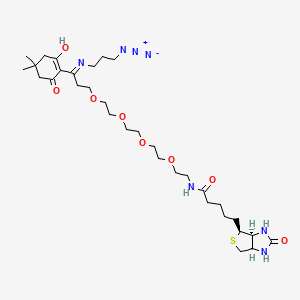
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
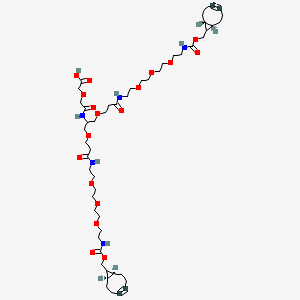
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
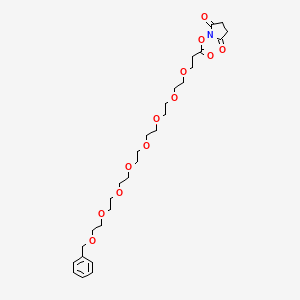
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
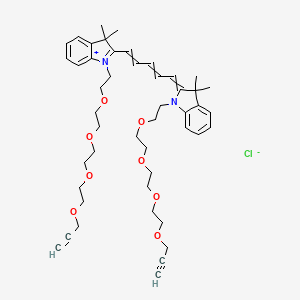
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
